molecular formula C19H17N7Na2O6 B15135953 Folic acid (disodium)

Folic acid (disodium)

Cat. No.: B15135953
M. Wt: 485.4 g/mol
InChI Key: SWIRFWUEJODNRG-LTCKWSDVSA-L
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Description

Folic acid (disodium) is the disodium salt form of folic acid, a water-soluble B vitamin (B9) that plays a crucial role in DNA synthesis, repair, and methylation. It is essential for cell division and growth, making it particularly important during periods of rapid cell division such as pregnancy and infancy. Folic acid (disodium) is used as a dietary supplement and in fortified foods to prevent folate deficiency and associated health issues like neural tube defects in newborns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of folic acid (disodium) involves several steps, starting from p-aminobenzoic acid, glutamic acid, and pteridine derivatives. The process typically includes the following steps:

    Condensation Reaction:

    p-Aminobenzoic acid reacts with pteridine derivatives to form dihydropteroic acid.

    Glutamation: Dihydropteroic acid is then conjugated with glutamic acid to form dihydrofolic acid.

    Oxidation: Dihydrofolic acid is oxidized to folic acid.

    Neutralization: Folic acid is neutralized with sodium hydroxide to form folic acid (disodium).

Industrial Production Methods

Industrial production of folic acid (disodium) follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Large reactors are used to carry out the condensation, glutamation, and oxidation reactions.

    Purification: The product is purified using crystallization or chromatography techniques.

    Drying and Packaging: The purified folic acid (disodium) is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Folic acid (disodium) undergoes various chemical reactions, including:

    Reduction: Folic acid can be reduced to dihydrofolic acid and tetrahydrofolic acid by dihydrofolate reductase.

    Methylation: Tetrahydrofolic acid participates in one-carbon transfer reactions, essential for the synthesis of purines and thymidylate.

    Hydrolysis: Folic acid can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Dihydrofolate reductase enzyme, NADPH as a cofactor.

    Methylation: S-adenosylmethionine as a methyl donor.

    Hydrolysis: Acidic or basic solutions.

Major Products

    Reduction: Dihydrofolic acid, tetrahydrofolic acid.

    Methylation: Methylated derivatives of purines and thymidylate.

    p-Aminobenzoic acid, glutamic acid.

Scientific Research Applications

Folic acid (disodium) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in the synthesis of various folate derivatives and antifolate drugs.

    Biology: Studied for its role in DNA synthesis, repair, and methylation.

    Medicine: Used in the treatment and prevention of folate deficiency, megaloblastic anemia, and as an adjunct in cancer therapy.

    Industry: Added to fortified foods and dietary supplements to prevent folate deficiency in populations.

Mechanism of Action

Folic acid (disodium) is biochemically inactive and must be converted to its active forms, dihydrofolic acid and tetrahydrofolic acid, by the enzyme dihydrofolate reductase. These active forms participate in one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in DNA synthesis and repair, such as thymidylate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Folic acid (disodium) is unique in its role as a dietary supplement and its essential function in preventing folate deficiency-related health issues. Unlike antifolate drugs, it does not inhibit folate-dependent enzymes but rather serves as a precursor for the synthesis of active folate forms.

Properties

Molecular Formula

C19H17N7Na2O6

Molecular Weight

485.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1

InChI Key

SWIRFWUEJODNRG-LTCKWSDVSA-L

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Origin of Product

United States

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